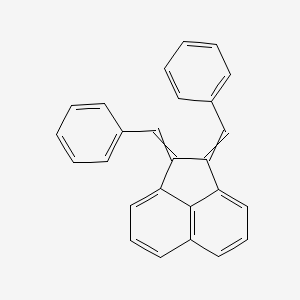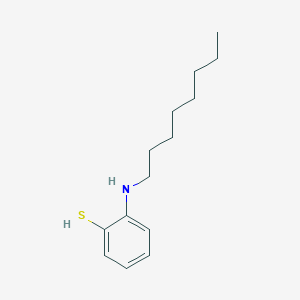![molecular formula C12H10N4O B12562074 1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)
1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(3-hydroxypropyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and utility in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(3-hydroxypropyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and nitriles can be reacted in the presence of catalysts and solvents to form the desired pyrrolopyridine core. Specific reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods often employ robust catalysts and environmentally friendly solvents to minimize waste and reduce production costs .
化学反应分析
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(3-hydroxypropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently and selectively .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrolopyridines .
科学研究应用
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(3-hydroxypropyl)- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products
作用机制
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(3-hydroxypropyl)- exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways, affecting cellular processes such as proliferation, apoptosis, and migration .
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the hydroxypropyl and dicarbonitrile groups.
1H-Pyrrolo[3,2-b]pyridine: Another isomer with a different arrangement of nitrogen atoms in the ring system.
1H-Pyrrolo[2,3-c]pyridine: A compound with a similar core structure but different substitution patterns
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(3-hydroxypropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxypropyl group enhances its solubility and potential for hydrogen bonding, while the dicarbonitrile groups contribute to its reactivity and ability to form coordination complexes .
属性
分子式 |
C12H10N4O |
|---|---|
分子量 |
226.23 g/mol |
IUPAC 名称 |
1-(3-hydroxypropyl)pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C12H10N4O/c13-5-9-4-11-10(6-14)8-16(2-1-3-17)12(11)15-7-9/h4,7-8,17H,1-3H2 |
InChI 键 |
KQOQAJKXEAYOLH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC2=C1C(=CN2CCCO)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide](/img/structure/B12561994.png)
![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid](/img/structure/B12561998.png)
![dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate](/img/structure/B12562005.png)
![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)




![3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12562051.png)

![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)

![Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-](/img/structure/B12562086.png)
